molecular formula C14H19ClN8OS B609933 PF-04671536 hydrochloride CAS No. 1305116-67-9

PF-04671536 hydrochloride

Cat. No. B609933
M. Wt: 382.87
InChI Key: KNBIGIZPAKPDTF-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04671536 hydrochloride is a potent and selective PDE8B/8A inhibitor . It exhibits selectivity for PDE8A/B over other PDEs and a range of other targets . It increases glucose-dependent insulin secretion from human pancreatic islet cells . The compound is orally bioavailable .


Molecular Structure Analysis

The chemical name of PF-04671536 hydrochloride is 5-Methyl-3-[[ (2R)-4-(2-thiazolylmethyl)-2-morpholinyl]methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine hydrochloride . Its molecular formula is C14H18N8OS.HCl . The molecular weight is 382.87 .

Scientific Research Applications

  • Application in Sensory Response : A study by He et al. (2011) discusses the use of polyfluorenes, specifically PF-NH2, in sensory responses to Methamphetamine Hydrochloride. This research highlights the potential of polyfluorenes in detecting drugs due to their fluorescent properties, suggesting possible applications in drug detection and analysis (He et al., 2011).

  • Ionic Liquid Properties and Applications : Research by Huddleston et al. (2001) examines the properties of ionic liquids, including those with hydrophilic and hydrophobic anions like PF6−. This study provides insights into the physicochemical properties of such ionic liquids, which may be relevant in considering the applications of PF-04671536 hydrochloride in various industrial processes (Huddleston et al., 2001).

  • Environmental and Ecological Impact : A paper by Ahlborg et al. (1992) evaluates the environmental and ecological impact of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls, emphasizing the importance of understanding the environmental risks of chemicals. This perspective could be applied when considering the environmental implications of PF-04671536 hydrochloride (Ahlborg et al., 1992).

  • Pharmacological Properties and Applications : The study by Kalgutkar et al. (2011) on PF-04971729, a different compound, provides insights into the pharmacokinetics and metabolism of drugs. Such pharmacological studies are crucial in understanding how similar compounds like PF-04671536 hydrochloride could be metabolized and used in medical applications (Kalgutkar et al., 2011).

properties

IUPAC Name

5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8OS.ClH/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11;/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIGIZPAKPDTF-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF 04671536 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04671536 hydrochloride
Reactant of Route 2
PF-04671536 hydrochloride
Reactant of Route 3
Reactant of Route 3
PF-04671536 hydrochloride
Reactant of Route 4
PF-04671536 hydrochloride
Reactant of Route 5
Reactant of Route 5
PF-04671536 hydrochloride
Reactant of Route 6
Reactant of Route 6
PF-04671536 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.